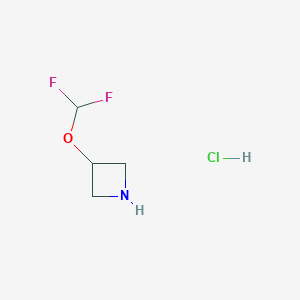

3-(Difluoromethoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(difluoromethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIKFEDNGUTEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619991-11-5 | |

| Record name | 3-(difluoromethoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Reaction Conditions and Yields

Research Findings and Industrial Considerations

- Industrial Synthesis: Emphasizes reaction scalability, safety, and cost-effectiveness. Use of commercially available azetidine and difluoromethyl ether reagents is common, with process optimization focusing on minimizing hazardous reagents and maximizing yield.

- Protecting Group Strategies: Protecting the amine during difluoromethoxylation can improve selectivity and yield, followed by deprotection and salt formation.

- Avoidance of Hazardous Reagents: Some patented methods avoid dangerous fluorinating agents by using stepwise transformations involving oxidation, reduction, and fluorination steps with safer reagents.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is routinely used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| Direct Difluoromethoxylation | Azetidine, difluoromethyl ether, base | Nucleophilic substitution | Simple, direct, scalable | Requires careful control of conditions |

| Stepwise via Hydroxyazetidine | Benzylamine, epichlorohydrin, Pd/C, HCl | Ring-opening, cyclization, hydrogenation | High purity intermediates, adaptable | Multi-step, longer process |

| Difluoromethylation with Fluorosulfonyl Acid | Protected amino alcohol, CuI catalyst | Catalytic fluorination | Mild conditions, good yields | Requires protection/deprotection steps |

| Protected Intermediate Route | Compound II, protective groups, fluorination | Protection, reduction, oxidation, fluorination | Avoids hazardous reagents, suitable for large scale | Complex sequence, multiple steps |

Chemical Reactions Analysis

3-(Difluoromethoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield azetidine derivatives and difluoromethanol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethoxy)azetidine hydrochloride serves as a critical building block in the development of pharmaceuticals, particularly in the synthesis of compounds targeting neurological disorders. Its fluorinated structure enhances lipophilicity, which can improve bioavailability and permeability across biological membranes.

Case Study: Neurological Disorders

Research has indicated that compounds derived from azetidine derivatives exhibit potential in treating conditions related to tachykinins or serotonin levels. The incorporation of difluoromethoxy groups can modulate the pharmacokinetic properties of these compounds, making them suitable candidates for further development in therapeutic applications .

Bioimaging Applications

This compound is utilized as a precursor for synthesizing fluorescent dyes, particularly rhodamine derivatives. The ability to tune the fluorescence properties through chemical modifications allows for enhanced imaging techniques in biological research.

Application in Fluorescent Dyes

- Fluorescent Dyes : Used to create bioimaging agents that selectively target specific tissues or cells.

- Bioimaging Techniques : Enhances visualization in live-cell imaging, allowing researchers to study cellular processes in real-time .

Materials Science

This compound is explored for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to modulate the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) makes it an attractive candidate for these technologies.

Table 1: Comparison of Electronic Properties

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap | Tunable via substitution |

| Solvent Processability | High due to lipophilicity |

| Stability | Enhanced through fluorination |

Energetic Materials

The compound is also investigated for its role in synthesizing polycyclic energetic materials. These materials are crucial for applications requiring high energy density and stability, such as propellants and explosives.

Synthesis of Energetic Compounds

Research indicates that incorporating difluoromethoxy groups into energetic frameworks can improve their thermal stability and performance under combustion conditions .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(difluoromethoxy)azetidine hydrochloride with key analogs:

Key Observations :

- Fluorine Substitution : The difluoromethoxy (-OCHF₂) group in the target compound offers a balance between lipophilicity and polarity compared to trifluoromethoxy (-OCF₃), which is more electron-withdrawing and lipophilic .

Biological Activity

3-(Difluoromethoxy)azetidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₆ClF₂N

- Molecular Weight : 145.55 g/mol

- Structural Features : The compound features a difluoromethoxy group attached to an azetidine ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances the compound's binding affinity to enzymes or receptors, potentially modulating their activity through hydrogen bonding and steric effects. The azetidine ring provides structural rigidity, which can influence the compound’s binding specificity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |

|---|---|---|

| E. coli | 5–10 µg/mL | Comparable to linezolid |

| Pseudomonas aeruginosa | 10–20 µg/mL | Comparable to ceftriaxone |

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. In vitro studies demonstrated that it could effectively inhibit ACC activity, suggesting its potential application in metabolic disorders.

Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound showed promising antibacterial activity comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies . -

ACC Inhibition Studies :

Research focused on the compound's role as an ACC inhibitor revealed that it significantly reduced fatty acid synthesis in HepG2 cells. The effective dose (ED50) was found to be less than 0.3 mg/kg in rat models, indicating strong potential for therapeutic applications in obesity and related metabolic conditions . -

Pharmacokinetics and ADME Properties :

Studies on absorption, distribution, metabolism, and excretion (ADME) properties highlighted that the difluoromethoxy group could enhance permeability while influencing lipophilicity. This suggests favorable pharmacokinetic profiles for drug development .

Q & A

Basic: What are the established synthetic pathways for 3-(Difluoromethoxy)azetidine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, introducing the difluoromethoxy group to an azetidine scaffold can be achieved via reaction with difluoromethylating agents under controlled pH and temperature. Evidence from structurally similar compounds (e.g., 3-(difluoromethyl)azetidine hydrochloride) suggests using anhydrous conditions and catalysts like potassium carbonate to enhance yield . Reaction optimization may involve varying solvents (e.g., DMF or THF) and monitoring reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and F NMR to confirm the presence of the difluoromethoxy group and azetidine ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- HPLC/UPLC : For purity assessment, using reverse-phase columns and UV detection at 210–254 nm .

- Elemental Analysis : To validate stoichiometry of C, H, N, and Cl .

Advanced: How can researchers resolve contradictions in reported biological activity data for azetidine derivatives across different experimental models?

Methodological Answer:

Discrepancies may arise from variations in cell lines, assay conditions, or compound stability. For example, in studies of azetidine derivatives in neuroinflammatory models, differences in LPS stimulation protocols or microglial cell viability assays can affect outcomes . To address this:

- Standardize assay conditions (e.g., cell density, incubation time).

- Validate compound stability in biological media via LC-MS.

- Use positive controls (e.g., known NLRP3 inhibitors) to benchmark activity .

Advanced: What strategies mitigate instability or decomposition of this compound during storage or experimental use?

Methodological Answer:

- Storage : Keep under inert gas (argon or nitrogen) at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Prepare fresh solutions in degassed solvents (e.g., anhydrous DMSO) immediately before use.

- Stability Monitoring : Use periodic NMR or HPLC to detect degradation products, adjusting storage conditions if dimerization or ring-opening is observed .

Basic: What purification methods are recommended to achieve ≥95% purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or acetonitrile mixtures to isolate high-purity crystals .

- Column Chromatography : Employ silica gel or reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Lyophilization : For final drying, ensuring removal of residual solvents without thermal decomposition .

Advanced: How can reaction mechanisms for difluoromethoxy-substituted azetidines be elucidated using kinetic and spectroscopic studies?

Methodological Answer:

- Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to identify rate-determining steps .

- Isotopic Labeling : Use O or H labeling in the difluoromethoxy group to trace substitution pathways .

- Computational Modeling : Pair experimental data with DFT calculations to predict transition states and optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.